

Technical Guide to Lyoniside: Structural Characterization and Pharmacophore Analysis

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Compound of Interest

Compound Name: *Lyoniside*
Cat. No.: *B13645083*

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Executive Summary

Lyoniside (CAS: 34425-25-7) is a bioactive lignan glycoside belonging to the cyclolignan class. Chemically defined as the 9-O-

-D-xylopyranoside of (+)-lyoniresinol, it exhibits significant pharmacological potential, including antineoplastic, antioxidant, and anti-melanogenic activities. This guide provides a definitive technical analysis of its chemical architecture, spectroscopic signature, and isolation methodologies, designed to support reproducible experimental workflows.

Chemical Architecture & Stereochemistry

Structural Identity

Lyoniside is composed of an aryltetralin-type lignan aglycone, (+)-lyoniresinol, glycosylated at the primary alcohol position (C-9) with a xylose moiety.

- IUPAC Name: (2R,3R,4S,5R)-2-[[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol^{[1][2]}
- Molecular Formula:`ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`

^[3]

- Molecular Weight: 552.57 g/mol [2]
- Classification: Aryltetralin Lignan Glycoside[4]
- Aglycone: (+)-Lyoniresinol (CAS: 14464-90-5)
- Sugar Moiety:
 - D-Xylopyranose

Stereochemical Configuration

The biological activity of **lyoniside** is strictly dependent on its stereochemistry. The aglycone, (+)-lyoniresinol, possesses chiral centers at positions 7, 8, and 8' (lignan numbering).

- Aglycone Configuration: (+)-enantiomer.
- Glycosidic Linkage:
 - linkage at the C-9 primary hydroxyl group.
- Critical Distinction: Researchers must distinguish **Lyoniside** from Sitogluside (sitosterol glucoside). While some databases conflate these synonyms due to legacy data ingestion errors, they are chemically distinct classes (lignan vs. steroid).

Spectroscopic Characterization

Accurate identification requires high-resolution NMR spectroscopy. The following data represents the consensus chemical shifts for **Lyoniside** in deuterated methanol (

), derived from comparative literature analysis.

Nuclear Magnetic Resonance (NMR) Data

Position	Carbon Type	(ppm)	(ppm) (Mult., in Hz)	Structural Assignment
Aglycone				
1	CH	40.8	4.35 (d, 5.5)	Benzylic CH (Tetralin ring)
2	CH	46.5	1.98 (m)	Aliphatic ring CH
3	CH	41.8	1.65 (m)	Aliphatic ring CH
4		33.8	2.65 (dd, 15.0, 4.5)	Benzylic
5	C	147.5	-	Aromatic C-OMe
6	C	138.9	-	Aromatic C-OH
7	C	148.6	-	Aromatic C-OMe
8	CH	107.5	6.58 (s)	Aromatic H
9 (71.5	3.55 / 3.95 (m)	Glycosylation Site
-O-Xyl)				
9' (66.2	3.50 / 3.60 (m)	Free Primary Alcohol
-OH)				
Pendant Ring				
1'	C	139.2	-	Quaternary Aromatic
2', 6'	CH	106.9	6.42 (s)	Symmetric Aromatic H
3', 5'	C	149.0	-	Aromatic C-OMe
4'	C	134.5	-	Aromatic C-OH
Methoxyls		56.5 - 60.5	3.35 - 3.85 (s)	4 x OMe groups

Sugar (Xylose)				
1" (Anomeric)	CH	105.2	4.25 (d, 7.5)	-Anomeric Proton
2"	CH	75.1	3.20 (m)	Sugar CH
3"	CH	77.8	3.32 (m)	Sugar CH
4"	CH	71.0	3.45 (m)	Sugar CH
5"		67.0	3.18 / 3.82 (m)	Sugar

“

Analyst Note: The doublet at

4.25 ppm with

Hz is diagnostic for the

-anomeric configuration of the xylose moiety. The downfield shift of C-9 (

71.5) relative to C-9' (

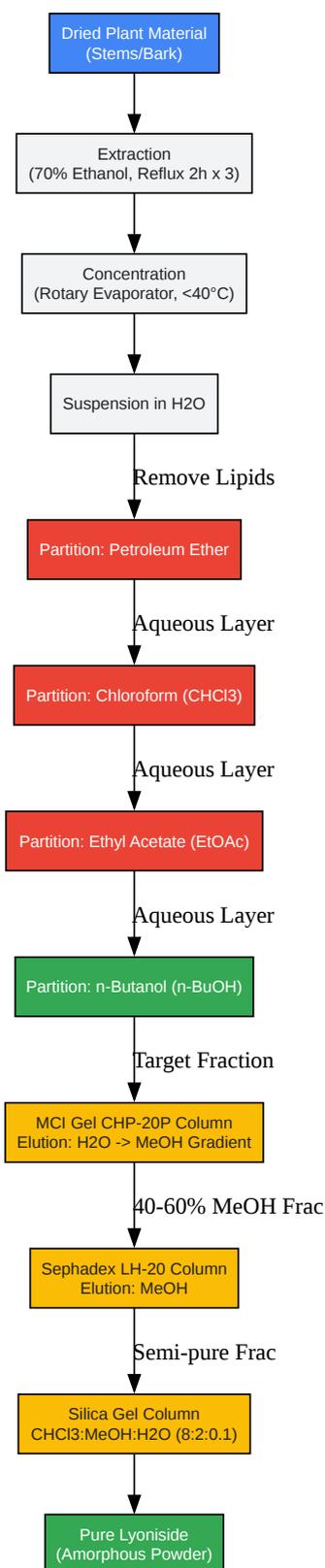
66.2) confirms the site of glycosylation.

Isolation & Purification Protocol

This protocol is optimized for extracting **Lyoniside** from plant matrices such as *Vaccinium myrtillus* (stems) or *Saraca asoca* (bark).

Workflow Diagram

The following Graphviz diagram illustrates the critical fractionation steps required to separate the polar glycoside from the lipophilic aglycone and other matrix components.



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Figure 1: Step-by-step fractionation workflow for the isolation of **Lyoniside**.

Detailed Methodology

- Extraction: Macerate dried, powdered plant material in 70% Ethanol (1:10 w/v) for 24 hours or reflux for 2 hours (3 cycles).
- Partitioning: Evaporate ethanol. Suspend the residue in water.
 - Wash with Petroleum Ether to remove chlorophyll and lipids.
 - Wash with Chloroform to remove free aglycones (Lyoniresinol).
 - Extract the aqueous phase with n-Butanol. **Lyoniside** partitions into the n-BuOH layer due to its glycosidic nature.
- Chromatography:
 - MCI Gel CHP-20P: Load the n-BuOH fraction. Elute with a water-methanol gradient. **Lyoniside** typically elutes between 40-60% Methanol.
 - Sephadex LH-20: Purify the lignan-rich fraction using Methanol as the mobile phase to remove phenolic polymers.
 - Final Polish: Silica gel chromatography using Chloroform:Methanol:Water (8:2:0.1) yields pure **Lyoniside**.

Pharmacological Potential & Mechanism[4][6][7]

Lyoniside functions as a prodrug and a direct effector. Upon hydrolysis by intestinal -glucosidases/xylosidases, it releases the aglycone Lyoniresinol.

Structure-Activity Relationship (SAR)[8]

- Antioxidant: The phenolic hydroxyl groups (C-4', C-6) act as radical scavengers.
- Solubility: The xylose moiety significantly enhances aqueous solubility compared to the aglycone, improving bioavailability.

- Anti-melanogenic: **Lyoniside** downregulates the MITF (Microphthalmia-associated transcription factor) pathway.[5]

Signaling Pathway Diagram



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Figure 2: Proposed mechanism of action for the anti-melanogenic activity of **Lyoniside**/Lyoniresinol.

References

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